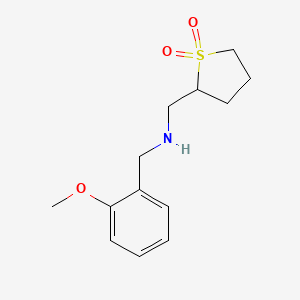
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and reduce the reaction time . Additionally, solvent-free conditions and microwave-assisted synthesis are gaining popularity due to their eco-friendly nature and reduced energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 5-Amino-2-phenyl-1,3-benzoxazole-7-carboxylic acid.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Cyclization: Polycyclic benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The biological activity of 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit enzymes such as DNA topoisomerases and protein kinases . These interactions disrupt essential cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzoxazole: Lacks the nitro and carboxylic acid groups, resulting in different biological activities.
5-Nitrobenzoxazole: Similar nitro group but lacks the phenyl and carboxylic acid groups, leading to different reactivity and applications.
2-Phenyl-1,3-benzoxazole-7-carboxylic acid: Similar structure but lacks the nitro group, affecting its chemical reactivity and biological activity.
Uniqueness
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific fields .
Eigenschaften
Molekularformel |
C14H8N2O5 |
|---|---|
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
5-nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C14H8N2O5/c17-14(18)10-6-9(16(19)20)7-11-12(10)21-13(15-11)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI-Schlüssel |
JFKKTPFQUKAWAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)










![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)
